

# An In-depth Technical Guide to 1,1-Diphenyl-3-buten-1-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-Diphenyl-3-buten-1-ol

Cat. No.: B2543809

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## Introduction

**1,1-Diphenyl-3-buten-1-ol** is a tertiary alcohol characterized by the presence of two phenyl groups and an allyl group attached to the carbinol carbon. Its chemical structure, combining aromatic and olefinic functionalities, makes it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical identity, structure, properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

The nomenclature and structural details of **1,1-Diphenyl-3-buten-1-ol** are fundamental to understanding its chemical behavior.

IUPAC Name: 1,1-diphenylbut-3-en-1-ol[1]

Structure:

(Where Ph represents a phenyl group)

Molecular Formula: C<sub>16</sub>H<sub>16</sub>O[1]

InChI Key: MCIWONLOVGQSQX-UHFFFAOYSA-N[1]

Canonical SMILES: C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O[1]

CAS Number: 4165-79-1[1]

## Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of **1,1-Diphenyl-3-buten-1-ol** is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.

### Physical Properties

Property	Value	Source
Molecular Weight	224.30 g/mol	[1]
Physical Form	Solid	
Appearance	White to yellow solid or colorless to yellow liquid	American Elements
Storage Temperature	Refrigerator	

Note: Specific melting and boiling points are not consistently reported in publicly available literature.

### Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **1,1-Diphenyl-3-buten-1-ol**.

Spectroscopy Type	Data Description
<sup>13</sup> C NMR	Spectra available in spectral databases.
GC-MS	Mass spectrometry data is available for this compound.
IR Spectroscopy	Infrared spectra are available, which would show characteristic peaks for the hydroxyl (-OH) group, C=C double bond, and aromatic C-H bonds.

# Synthesis of 1,1-Diphenyl-3-buten-1-ol

The primary method for the synthesis of **1,1-Diphenyl-3-buten-1-ol** is the Grignard reaction. This involves the nucleophilic addition of an allyl Grignard reagent to benzophenone.

## Experimental Protocol: Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of **1,1-Diphenyl-3-buten-1-ol**.

Reagents and Materials:

- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Benzophenone
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Ice bath

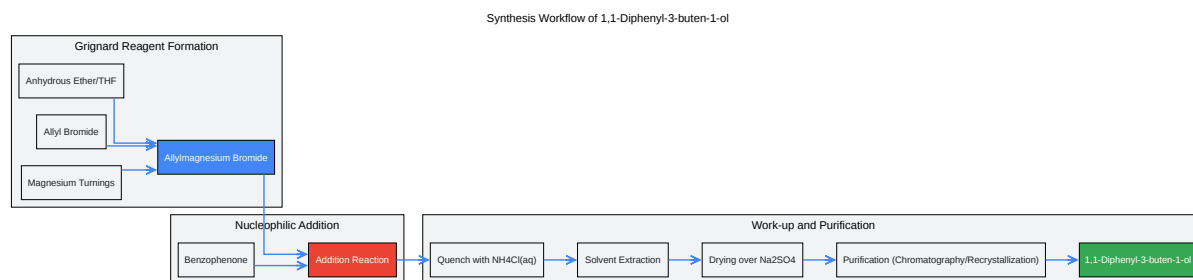
Procedure:

- Preparation of Allylmagnesium Bromide (Grignard Reagent):

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
- Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
- Dissolve allyl bromide in anhydrous ether/THF and add it to the dropping funnel.
- Add a small amount of the allyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
- Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
- Reaction with Benzophenone:
  - Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.
  - Cool the freshly prepared Grignard reagent in an ice bath.
  - Slowly add the benzophenone solution to the Grignard reagent with vigorous stirring.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Work-up and Purification:
  - Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
  - Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **1,1-Diphenyl-3-buten-1-ol** via Grignard reaction.

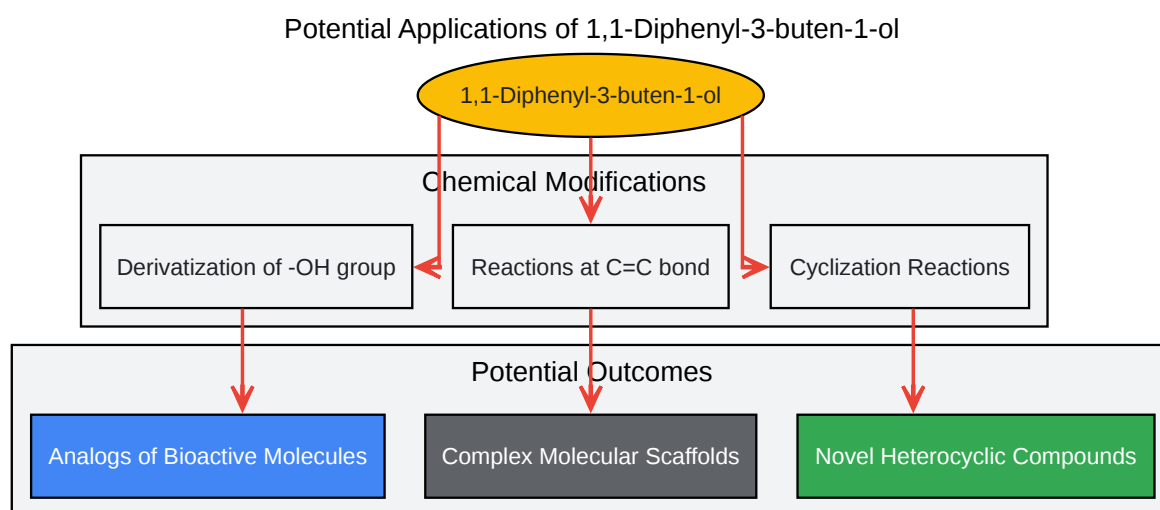
## Potential Applications in Drug Development and Organic Synthesis

While specific applications of **1,1-Diphenyl-3-buten-1-ol** in drug development are not extensively documented, its structure suggests several potential uses as a versatile synthetic

intermediate.

- **Scaffold for Novel Compounds:** The presence of two phenyl rings and a reactive allyl group allows for a variety of chemical modifications. The hydroxyl group can be derivatized or replaced, and the double bond can undergo various addition reactions. This makes it a suitable starting material for the synthesis of more complex molecules with potential biological activity.
- **Analogues of Bioactive Molecules:** Compounds with diphenylmethane scaffolds are known to exhibit a range of biological activities. **1,1-Diphenyl-3-buten-1-ol** could serve as a precursor for the synthesis of analogues of known drugs or bioactive compounds, where the butenyl group can be modified to modulate properties such as solubility, metabolic stability, and target binding.
- **Precursor for Heterocyclic Compounds:** The functional groups in **1,1-Diphenyl-3-buten-1-ol** can be utilized in cyclization reactions to form various heterocyclic ring systems, which are common structural motifs in many pharmaceuticals.

## Logical Relationship Diagram of Potential Applications



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Caption: Logical relationships of potential synthetic applications.

## Conclusion

**1,1-Diphenyl-3-buten-1-ol** is a readily synthesizable tertiary alcohol with potential as a versatile intermediate in organic synthesis. While its direct application in drug development is not yet established, its structural features offer significant opportunities for the creation of novel and complex molecules. The synthetic protocol provided, along with its physicochemical and spectroscopic data, serves as a valuable resource for researchers and scientists exploring the chemical space around this compound for applications in medicinal chemistry and materials science. Further research into the reactivity and biological evaluation of derivatives of **1,1-Diphenyl-3-buten-1-ol** is warranted to fully realize its potential.

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## References

- 1. 1,1-Diphenyl-3-buten-1-ol | C<sub>16</sub>H<sub>16</sub>O | CID 11020538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1-Diphenyl-3-buten-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543809#iupac-name-and-structure-of-1-1-diphenyl-3-buten-1-ol]

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Address: 3281 E Guasti Rd

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